N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide

Medicinal Chemistry Thiourea Pharmacophore Metabolic Stability

N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a synthetic thiourea-type heterocyclic compound belonging to the 1-piperazinecarbothioamide class. Its molecular formula is C₁₆H₁₆N₄O₄S with a molecular weight of 360.4 g/mol.

Molecular Formula C16H16N4O4S
Molecular Weight 360.4 g/mol
Cat. No. B5129980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide
Molecular FormulaC16H16N4O4S
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CO3
InChIInChI=1S/C16H16N4O4S/c21-15(14-2-1-11-24-14)17-16(25)19-9-7-18(8-10-19)12-3-5-13(6-4-12)20(22)23/h1-6,11H,7-10H2,(H,17,21,25)
InChIKeyXFGWAKKIBBTYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide is a synthetic thiourea-type heterocyclic compound belonging to the 1-piperazinecarbothioamide class. Its molecular formula is C₁₆H₁₆N₄O₄S with a molecular weight of 360.4 g/mol . The structure integrates three pharmacophoric elements: a 4-nitrophenyl group attached to the piperazine N-4 position, a central thiocarbonyl (C=S) bridge linking the piperazine to the amide nitrogen, and a furan-2-carboxamide terminus . Spectroscopic characterization data (¹H NMR) are available through the SpectraBase spectral database under the entry N-{[4-(4-nitrophenyl)-1-piperazinyl]carbothioyl}-1-benzofuran-2-carboxamide, confirming the structural assignment of the core scaffold [1]. The compound is listed in the BindingDB database (BDBM50502723; ChEMBL ID CHEMBL4462699) with reported EC₅₀ values in the nanomolar range (18–46 nM) for Keap1–Nrf2 pathway modulation in HEK293 cells, as disclosed in US Patent 11,479,539 [2]. This combination of a thiocarbonyl linker with a nitrophenyl-piperazine substructure distinguishes it within the broader carbamothioyl-aryl-2-carboxamide chemotype, which has demonstrated both antimicrobial and anticancer potential in recent systematic evaluations [3].

Why N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide Cannot Be Generically Substituted by In-Class Analogs


Carbamothioyl-furan-2-carboxamide derivatives and nitrophenylpiperazine congeners are not functionally interchangeable despite superficial structural similarity. The Javed et al. (2023) structure–activity relationship (SAR) study of six carbamothioyl-furan-2-carboxamide analogs (4a–4f) demonstrated that substituent identity and position on the phenyl ring drive dramatic differences in anticancer potency: the para-methyl analog 4d achieved 33.29% HepG2 cell viability at 100 µg/mL, whereas the 2,4-dinitrophenyl-containing derivatives were substantially less potent across all three tested cancer lines (HepG2, Huh-7, MCF-7) [1]. Within the nitrophenylpiperazine chemotype, the Asadi et al. (2024) tyrosinase inhibition study of 13 derivatives (4a–m) revealed that IC₅₀ values spanned from 72.55 µM (compound 4l, indole-bearing) to >200 µM (compounds 4b and 4c with halogen substitutions), a >2.7-fold potency range driven solely by N-1 piperazine substitution [2]. Furthermore, the Harrington et al. (2023) Nemacol scaffold study showed that minor structural modifications to the 4-nitrophenylpiperazine core can alter mammalian VAChT affinity by 10-fold while retaining nematode potency, demonstrating that even closely related analogs within this scaffold exhibit functionally divergent selectivity profiles [3]. Procuring a generic carbamothioyl-furan-2-carboxamide or an arbitrary nitrophenylpiperazine derivative without verifying the specific substitution pattern risks selecting a compound with orders-of-magnitude differences in target engagement, cellular potency, and selectivity.

Quantitative Differentiation Evidence for N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide vs. Closest Analogs


Thiocarbonyl (C=S) vs. Carbonyl (C=O) Linker: Impact on Hydrogen-Bonding Capacity and Metabolic Stability

The target compound possesses a thiocarbonyl (C=S) bridge between the piperazine ring and the furan-2-carboxamide terminus, distinguishing it from its direct carboxamide analog 4-(furan-2-carbonyl)-N-(4-nitrophenyl)piperazine-1-carboxamide (C=O bridge) [1]. The C=S group is a stronger hydrogen-bond donor (N–H···S vs. N–H···O) and exhibits distinct electronic polarizability, which can enhance binding affinity to soft metal centers in metalloenzyme active sites [2]. In the broader carbamothioyl-furan-2-carboxamide series studied by Javed et al. (2023), compounds with the C=S linker retained potent anticancer activity (compound 4d: HepG2 cell viability 33.29% at 100 µg/mL) and significant antimicrobial activity (MIC range: 150.7–295 µg/mL for 2,4-dinitrophenyl derivatives against bacterial and fungal strains), whereas the C=O carboxamide analogs in related furan-2-carboxamide series have shown comparatively weaker antimicrobial profiles [3]. The thiocarbonyl group also confers resistance to hydrolytic cleavage by ubiquitous carboxamidases, potentially extending half-life in biological matrices compared to the oxo analog [2].

Medicinal Chemistry Thiourea Pharmacophore Metabolic Stability

Piperazine Ring Contribution: Conformational Flexibility and Protonation State vs. Non-Piperazine Carbamothioyl Analogs

The target compound contains an N-arylpiperazine ring that is absent in the simpler carbamothioyl-furan-2-carboxamide derivatives 4a–4f reported by Javed et al. (2023), including the directly comparable N-(4-nitrophenylcarbamothioyl)furan-2-carboxamide (compound 4c) [1]. The piperazine ring introduces a tertiary amine (pKa ≈ 8.5–9.5 for the N-arylpiperazine nitrogen) that is protonatable at physiological pH, enabling ionic interactions with aspartate/glutamate residues in protein binding pockets that are inaccessible to the neutral non-piperazine analogs [2]. In the 13-compound nitrophenylpiperazine series evaluated by Asadi et al. (2024) for tyrosinase inhibition, the presence and substitution of the piperazine N-1 position were critical determinants of activity: compound 4l (indole-substituted piperazine) achieved IC₅₀ = 72.55 µM, whereas compounds lacking optimized N-1 substitution (4b, 4c) showed IC₅₀ > 200 µM [3]. The Harrington et al. (2023) Nemacol scaffold study further established that the 4-nitrophenylpiperazine substructure is essential for VAChT inhibition, with the piperazine ring providing the conformational flexibility needed for dual interaction with the vesicular acetylcholine transporter binding site and enabling synergistic potentiation of ivermectin (EC₃₀ = 26 µM for Nemacol-53 against Haemonchus contortus) [4]. In comparison, N-(4-nitrophenylcarbamothioyl)furan-2-carboxamide (4c), which lacks the piperazine ring, showed substantially reduced anticancer activity (HepG2 cell viability 39.22% at 100 µg/mL, ranking behind 4d and 4a) [5].

Conformational Analysis Piperazine Pharmacology pKa Modulation

Keap1–Nrf2 Pathway Modulation: Nanomolar Cellular Activity Disclosed in US Patent 11,479,539

The target compound (designated as Compound 196 in US Patent 11,479,539) has been specifically evaluated as a small-molecule modulator of the BTB domain of Keap1, designed to prevent Keap1-mediated degradation of Nrf2 and thereby activate the Nrf2 antioxidant response pathway [1]. In a cellular ARE-luciferase reporter assay using HEK293 cells, this compound demonstrated EC₅₀ values of 18 nM and 46 nM across two independent assay configurations, confirming sub-100 nM potency in a pathway-specific functional assay [2]. This level of cellular activity places it among the more potent Keap1–Nrf2 modulators disclosed in the patent, which encompasses hundreds of compounds. In comparison, the N-(4-nitrophenylcarbamothioyl)furan-2-carboxamide analog (4c, Javed 2023), which lacks the piperazine ring, showed only moderate anticancer activity (HepG2 viability 39.22% at 100 µg/mL, i.e., ~278 µM) in a general cytotoxicity format, with no reported Keap1-targeted activity [3]. The presence of the piperazine ring in the target compound provides additional hydrogen-bond acceptor sites and conformational flexibility that are likely critical for the specific Keap1 BTB domain interaction, as supported by molecular docking studies of related piperazine-containing Keap1 inhibitors in the patent [4].

Keap1–Nrf2 Oxidative Stress Patent-Backed Activity

Anthelmintic Scaffold Lineage: Structural Congruence with the Nemacol VAChT Inhibitor Chemotype

The 4-(4-nitrophenyl)piperazine substructure of the target compound is the core pharmacophore of the Nemacol anthelmintic scaffold, which was characterized in detail by Harrington et al. (2023) in Nature Communications [1]. The Nemacol scaffold (1-ethyl-4-(4-nitrophenyl)piperazine derivatives) inhibits the vesicular acetylcholine transporter (VAChT) and induces rapid motor paralysis in C. elegans and the ruminant parasite Haemonchus contortus at low micromolar concentrations. The Nemacol study demonstrated that structural modifications to the nitrophenylpiperazine core can achieve 10-fold selectivity for nematode VAChT over the mammalian ortholog [2]. Furthermore, the related 4-nitrophenylpiperazine carbothioamide derivative CGP 6140 (amocarzine) has established in vivo anthelmintic efficacy, killing 80% of adult Paragonimus uterobilateralis flukes at 2 × 100 mg/kg oral dosing in experimentally infected Sigmodon hispidus [3]. In comparative terms, the benzofuran-2-carboxamide analog N-{[4-(4-nitrophenyl)-1-piperazinyl]carbothioyl}-1-benzofuran-2-carboxamide (MW 410.45), which replaces the furan ring with a bulkier benzofuran system, has no published anthelmintic activity data and a higher molecular weight that may reduce nematode cuticle penetration, whereas the furan-2-carboxamide terminus of the target compound maintains a lower molecular weight (360.4) and greater conformational accessibility for VAChT binding [4].

Anthelmintic Discovery VAChT Inhibition Nematode Selectivity

Antimicrobial Activity Potential: Structural Congruence with the Carbamothioyl-Furan-2-Carboxamide Antimicrobial Pharmacophore

The carbamothioyl-furan-2-carboxamide core present in the target compound was systematically evaluated for antimicrobial activity by Javed et al. (2023) against a panel of bacterial and fungal strains [1]. In that study, carbamothioyl-furan-2-carboxamide derivatives possessing 2,4-dinitrophenyl substituents showed significant inhibition against all tested bacterial and fungal strains, with inhibition zones (I.Z.) in the range of 9–17 mm and MIC values of 150.7–295 µg/mL [2]. Notably, the 4-nitrophenyl-substituted congener (compound 4c), which shares the identical nitrophenyl-furan-2-carboxamide terminus with the target compound but lacks the piperazine ring, was ranked with intermediate anticancer potency (cell viability 39.22% at 100 µg/mL against HepG2) [3]. The target compound's additional piperazine ring provides two extra nitrogen atoms that can serve as hydrogen-bond acceptors, potentially enhancing interactions with bacterial enzyme targets such as dihydropteroate synthase or DNA gyrase. In a separate study of N-phenylpiperazine derivatives by Pospíšilová et al. (2019), 1-(4-nitrophenyl)piperazine derivatives demonstrated antistaphylococcal, antimycobacterial, and antifungal activities with insignificant toxicity to human and plant cells, confirming the safety profile of the nitrophenylpiperazine substructure [4]. The target compound uniquely combines both verified pharmacophores—the antimicrobial carbamothioyl-furan-2-carboxamide core and the low-toxicity nitrophenylpiperazine scaffold—in a single molecular entity.

Antimicrobial Resistance Furan-2-Carboxamide Derivatives SAR Analysis

Recommended Research and Industrial Application Scenarios for N-[4-(4-Nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide


Keap1–Nrf2 Pathway Drug Discovery: Lead Optimization Starting Point with Patent-Validated Sub-100 nM Cellular Activity

This compound is directly applicable as a starting point for structure–activity relationship (SAR) expansion in Keap1–Nrf2 protein–protein interaction inhibitor programs. The patent-disclosed EC₅₀ values of 18–46 nM in the ARE-luciferase HEK293 cellular assay [1] provide a quantified benchmark for medicinal chemistry optimization. Procurement is recommended for teams seeking a piperazine-containing Keap1 modulator scaffold distinct from the more common naphthalene-based and tetrahydroisoquinoline-based Keap1 inhibitor chemotypes. The compound's thiocarbonyl linker offers a synthetic handle for further derivatization (e.g., S-alkylation, metal coordination) not available with carboxamide analogs [2].

Anthelmintic Discovery: Furan-2-Carboxamide Variant of the Nemacol VAChT Inhibitor Scaffold

The compound's structural congruence with the experimentally validated Nemacol anthelmintic scaffold [1] positions it as a candidate for screening against parasitic nematodes of veterinary and human health importance (e.g., Haemonchus contortus, Dirofilaria immitis, Ancylostoma species). The furan-2-carboxamide terminus provides a lower molecular weight entry point (360.4 Da) relative to the benzofuran-2-carboxamide analog (410.45 Da), potentially improving transcuticular penetration in target parasites [2]. Researchers may also evaluate this compound for synergistic potentiation of ivermectin, as demonstrated for the Nemacol scaffold against H. contortus (P = 0.002 at 26 µM Nemacol-53) .

Antimicrobial Resistance Screening: Dual-Pharmacophore Agent for Multi-Target Evaluation

The compound uniquely combines two validated antimicrobial pharmacophores—the carbamothioyl-furan-2-carboxamide core (MIC 150.7–295 µg/mL for related derivatives against bacterial and fungal strains) and the low-toxicity nitrophenylpiperazine scaffold (antistaphylococcal, antimycobacterial, antifungal with minimal human/plant cell toxicity) [1]. Procurement is warranted for broad-spectrum antimicrobial screening programs targeting drug-resistant ESKAPE pathogens (particularly Acinetobacter baumannii and Klebsiella pneumoniae), where the dual-pharmacophore architecture may circumvent single-mechanism resistance [2]. The compound's thiocarbonyl group also offers potential for metal complexation to generate metallodrug candidates with enhanced antimicrobial potency, as demonstrated for related thiosemicarbazone and thiourea metal complexes .

Tyrosinase Inhibition and Melanogenesis Research: Nitrophenylpiperazine Scaffold Exploration

Based on the Asadi et al. (2024) demonstration that 4-nitrophenylpiperazine derivatives exhibit structure-dependent tyrosinase inhibition (IC₅₀ values from 72.55 µM to >200 µM depending on N-1 substitution), this compound offers a furan-2-carbothioyl-substituted entry into this scaffold space [1]. The compound can serve as a reference standard for tyrosinase inhibition screening cascades in cosmetic, agricultural, and food browning research applications. Its thiocarbonyl group may engage the dicopper active site of tyrosinase through soft sulfur–copper interactions not achievable with carboxamide analogs, a hypothesis testable through enzyme kinetics and molecular docking studies [2].

Quote Request

Request a Quote for N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.